N-methoxy-N-methyl-[1,1'-biphenyl]-2-carboxamide
Overview
Description
N-methoxy-N-methyl-[1,1’-biphenyl]-2-carboxamide is a compound belonging to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond The specific structure of N-methoxy-N-methyl-[1,1’-biphenyl]-2-carboxamide includes a methoxy group and a methyl group attached to the nitrogen atom of the carboxamide functional group
Mechanism of Action
Target of Action
The primary target of N-methoxy-N-methyl-[1,1’-biphenyl]-2-carboxamide is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells .
Mode of Action
N-methoxy-N-methyl-[1,1’-biphenyl]-2-carboxamide interacts with its target, SDH, by forming a dipolar–dipolar interaction with C_S42, which increases the van der Waals interaction between the compound and SDH . This interaction inhibits the enzymatic activity of SDH, leading to disruption of energy production within the cell .
Biochemical Pathways
The inhibition of SDH affects the citric acid cycle and the electron transport chain, two fundamental biochemical pathways for energy production within cells . The disruption of these pathways leads to a decrease in ATP production, affecting various downstream cellular processes that rely on ATP for energy .
Pharmacokinetics
Similar compounds, known as weinreb amides, have been widely used as versatile synthetic intermediates in organic syntheses . These amides serve as excellent acylating agents for organolithium or organomagnesium reagents and as robust aldehyde group equivalents
Result of Action
The inhibition of SDH by N-methoxy-N-methyl-[1,1’-biphenyl]-2-carboxamide leads to a disruption of energy production within cells . This can result in cell death, making the compound potentially useful as a fungicide .
Action Environment
The action, efficacy, and stability of N-methoxy-N-methyl-[1,1’-biphenyl]-2-carboxamide can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s interaction with its target, SDH . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-[1,1’-biphenyl]-2-carboxamide typically involves the reaction of a biphenyl carboxylic acid derivative with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling reagent such as phosphorus trichloride. The reaction is carried out in an organic solvent like toluene at elevated temperatures (around 60°C) to facilitate the formation of the desired amide .
Industrial Production Methods
Industrial production of N-methoxy-N-methyl-[1,1’-biphenyl]-2-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include recrystallization or chromatography techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-[1,1’-biphenyl]-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the biphenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
N-methoxy-N-methyl-[1,1’-biphenyl]-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive biphenyl compounds.
Industry: Utilized in the development of materials such as liquid crystals and organic light-emitting diodes (OLEDs)
Comparison with Similar Compounds
Similar Compounds
N-methoxy-N-methylacetamide: A simpler analog with a single benzene ring.
N-methoxy-N-methylbenzamide: Contains a benzene ring instead of a biphenyl structure.
N-methoxy-N-methyl-2,2,2-trifluoroacetamide: Features a trifluoromethyl group, providing different chemical properties.
Uniqueness
N-methoxy-N-methyl-[1,1’-biphenyl]-2-carboxamide is unique due to its biphenyl structure, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
N-methoxy-N-methyl-2-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-16(18-2)15(17)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTIUSCKFCSGPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1C2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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